molecular formula C9H15NO2S B012854 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one CAS No. 102831-92-5

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

Cat. No.: B012854
CAS No.: 102831-92-5
M. Wt: 217.4 g/mol
InChI Key: LUMSKZAOAHMEGE-UHFFFAOYSA-N
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Description

Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the formula C4H7AlO5. It is commonly used in various medical and industrial applications due to its astringent and antiseptic properties. The compound is typically found in topical solutions and is known for its ability to relieve minor skin irritations and infections.

Scientific Research Applications

Aluminum subacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a reagent in various chemical reactions and synthesis processes.
  • Employed in the preparation of other aluminum compounds.

Biology:

  • Utilized in biological studies to investigate the effects of aluminum on cellular processes.
  • Applied in the formulation of laboratory reagents and buffers.

Medicine:

Industry:

  • Employed in the production of antiperspirants and deodorants.
  • Used in water treatment processes to remove impurities and contaminants.

Future Directions

: Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a chemical reaction involving aluminum sulfate and calcium acetate. The process involves dissolving aluminum sulfate in cold water, followed by the gradual addition of calcium carbonate with constant stirring. Acetic acid is then slowly added to the mixture, which is set aside for 24 hours to allow the reaction to complete. The product is filtered and washed with cold water to obtain aluminum subacetate .

Industrial Production Methods: In industrial settings, aluminum subacetate is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The compound is typically packaged and stored in tight containers to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. It is known to react with water to form aluminum hydroxide and acetic acid. The compound can also participate in substitution reactions with other metal salts to form different aluminum compounds .

Common Reagents and Conditions:

    Hydrolysis: Involves the reaction of aluminum subacetate with water, resulting in the formation of aluminum hydroxide and acetic acid.

    Complexation: Aluminum subacetate can form complexes with other metal ions, such as zinc or copper, under specific conditions.

Major Products Formed:

    Aluminum Hydroxide: Formed through the hydrolysis of aluminum subacetate.

    Acetic Acid: A byproduct of the hydrolysis reaction.

Mechanism of Action

Aluminum subacetate is often compared with other aluminum compounds, such as aluminum acetate and aluminum sulfate.

Aluminum Acetate:

  • Similar in structure but differs in the number of acetate groups attached to the aluminum ion.
  • Used in similar applications, such as topical solutions for skin irritations.

Aluminum Sulfate:

  • Contains sulfate ions instead of acetate ions.
  • Primarily used in water treatment and as a mordant in dyeing processes.

Uniqueness of Aluminum Subacetate:

Comparison with Similar Compounds

  • Aluminum Acetate
  • Aluminum Sulfate
  • Aluminum Hydroxide

Properties

IUPAC Name

1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSKZAOAHMEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564419
Record name 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102831-92-5
Record name 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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